2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide
Overview
Description
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxypyridine moiety attached to a phenoxy group, which is further connected to an N-methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(2-hydroxypyridin-3-yl)phenoxy]-N-methylacetamide.
Reduction: Formation of 2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to certain enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The N-methylacetamide group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-methoxypyridine: A simpler analog with similar structural features but lacking the phenoxy and N-methylacetamide groups.
2-(2-methoxypyridin-3-yl)phenol: Similar structure but with a hydroxyl group instead of the N-methylacetamide group.
N-methyl-2-(2-methoxypyridin-3-yl)acetamide: Lacks the phenoxy group but retains the methoxypyridine and N-methylacetamide moieties.
Uniqueness
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the methoxypyridine and phenoxy groups enhances its potential interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-14(18)10-20-13-8-4-3-6-11(13)12-7-5-9-17-15(12)19-2/h3-9H,10H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJORBWVGSOROF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1C2=C(N=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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